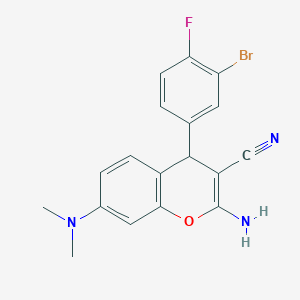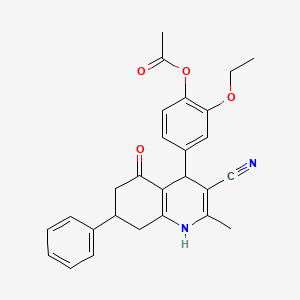![molecular formula C16H25NO3 B4933169 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine, also known as EPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine is not fully understood, but it has been shown to modulate various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, this compound has been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. Additionally, this compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine has several advantages for lab experiments. It is easy to synthesize and has been shown to have low toxicity in animal studies. Additionally, this compound has been shown to have good solubility in water and organic solvents, which makes it easy to use in various experiments. However, this compound has some limitations for lab experiments. It has been shown to have poor stability in acidic conditions and may degrade over time. Additionally, this compound has been shown to have poor bioavailability, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, future studies may investigate the synthesis of this compound analogs with improved stability and bioavailability.
合成方法
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine can be synthesized using various methods, including the reaction of 3-ethoxyphenol with 2-bromoethylamine hydrobromide followed by the reaction of the resulting intermediate with pyrrolidine. Another method involves the reaction of 3-ethoxyphenol with 2-(2-bromoethoxy)ethylamine followed by the reaction of the resulting intermediate with pyrrolidine. Both methods have been reported to yield this compound in good yields.
科学研究应用
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, this compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-19-15-6-5-7-16(14-15)20-13-12-18-11-10-17-8-3-4-9-17/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNARLBNOQBTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(cyclopropylcarbonyl)-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4933106.png)
![2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B4933118.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4933135.png)

![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4933151.png)

![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)
